![molecular formula C8H6ClN3O B3359894 6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one CAS No. 878743-46-5](/img/structure/B3359894.png)
6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one
Overview
Description
6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one is a chemical compound with the molecular formula C7H4ClN3. It has an average mass of 165.580 Da and a monoisotopic mass of 165.009369 Da . This compound is part of a class of molecules known as fused pyrimidines, which are privileged kinase scaffolds .
Synthesis Analysis
The synthesis of pyrido[3,4-d]pyrimidines involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatization to give novel compounds with potential as kinase inhibitors . The synthesis of the pyrido[3,4-d]pyrimidine core involves the use of (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Pd(dppf)Cl 2.DCM, Na 2 CO 3, THF/water at 65 °C .Molecular Structure Analysis
The molecular structure of this compound is based on a pyrido[3,4-d]pyrimidine core . This core addresses key pharmacophoric elements of the kinase ATP pocket .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the displacement of the sulfone with formylated aniline using NaH in THF . This reaction is carried out at elevated temperatures .Mechanism of Action
While the specific mechanism of action for 6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one is not mentioned in the retrieved papers, it is known that fused pyrimidines are often used in the development of kinase inhibitors . Kinase inhibitors work by blocking the action of kinases, enzymes that play a key role in the growth and proliferation of cells .
Future Directions
The future directions for research on 6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one could include further exploration of its potential as a kinase inhibitor . Given the importance of kinases in a wide range of diseases, particularly cancer, this compound could have significant potential in drug discovery .
properties
IUPAC Name |
6-chloro-3-methylpyrido[3,4-d]pyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-12-4-11-6-3-10-7(9)2-5(6)8(12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKOTOCNDNDSCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CN=C(C=C2C1=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672187 | |
Record name | 6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
878743-46-5 | |
Record name | 6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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